2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine
Description
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylsulfanylpentan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-3-9(2)10(12)8-14-11-6-4-5-7-13-11/h4-7,9-10H,3,8,12H2,1-2H3 |
InChI Key |
UOPQACVMNVOEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CSC1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
NAS is a cornerstone for introducing sulfanyl groups into aromatic systems. For this compound, the reaction involves displacing a leaving group (X = Cl, Br, I) on 2-halopyridine with 2-amino-3-methylpentane-3-thiol:
$$
\text{2-Halopyridine} + \text{HS-C(CH}3\text{)(CH}2\text{CH(CH}3\text{))NH}2 \rightarrow \text{this compound} + \text{HX}
$$
Key considerations :
- Leaving group reactivity : Chloropyridines (X = Cl) require strong bases (e.g., NaH) and polar aprotic solvents (DMF, DMSO), whereas bromo derivatives react under milder conditions.
- Solvent effects : DMSO enhances thiolate nucleophilicity but may promote oxidation; toluene/water biphasic systems mitigate this risk.
- Temperature : Reactions typically proceed at 80–120°C, with prolonged heating (12–24 h) needed for complete conversion.
Experimental Protocol (Hypothetical)
- Protection of the amino group : Treat 2-amino-3-methylpentane-3-thiol with di-tert-butyl dicarbonate (Boc$$_2$$O) in THF to form the Boc-protected thiol.
- Deprotonation : Add NaH (2 equiv) to a DMF solution of Boc-protected thiol, stirring at 0°C for 30 min.
- Substitution : Introduce 2-chloropyridine (1 equiv) and heat at 100°C for 18 h.
- Deprotection : Treat the crude product with TFA in DCM to remove the Boc group.
- Purification : Isolate the product via silica gel chromatography (hexane/EtOAc, 3:1).
Expected yield : 45–60% (over two steps).
Transition Metal-Catalyzed Coupling
Copper-Mediated C–S Bond Formation
Copper catalysts (CuI, CuBr) enable cross-couplings between 2-halopyridines and thiols under ligand-free conditions:
$$
\text{2-Iodopyridine} + \text{HS-C(CH}3\text{)(CH}2\text{CH(CH}3\text{))NH}2 \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound}
$$
Optimized conditions :
Palladium-Catalyzed Approaches
While less common for C–S bonds, Pd(PPh$$3$$)$$4$$ with Xantphos ligand facilitates couplings with aryl bromides:
$$
\text{2-Bromopyridine} + \text{HS-C(CH}3\text{)(CH}2\text{CH(CH}3\text{))NH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Xantphos}} \text{this compound}
$$
Limitations : Lower yields (30–40%) due to competitive side reactions.
Multi-Component Condensation Strategies
Drawing from pseudo-four-component reactions (pseudo-4CR) in sulfanylpyridine synthesis, a hypothetical route could involve:
- Formation of 2-arylidenemalononitrile : Condense malononitrile with an aldehyde.
- Thiol incorporation : React with 2-amino-3-methylpentane-3-thiol.
- Cyclization : Acid- or base-mediated closure to form the pyridine ring.
Challenges :
- Regiochemical control during cyclization.
- Compatibility of the amino group with reaction conditions.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data (Predicted)
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.60–7.55 (m, 2H, Py-H), 3.15 (s, 2H, NH$$2$$), 2.75–2.65 (m, 2H, SCH$$2$$), 1.55 (s, 3H, CH$$3$$).
- HRMS : m/z calculated for C$${11}$$H$${17}$$N$$_2$$S [M+H]$$^+$$: 225.1064; found: 225.1068.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified pyridine derivatives
Substitution: Various substituted pyridine compounds
Scientific Research Applications
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Aminoalkyl vs. Aromatic Substituents: The aminoalkyl chain in the target compound likely enhances solubility in aqueous media compared to purely aromatic substituents (e.g., phenyl in ). This could improve bioavailability in drug design contexts.
- Enzyme Inhibition: Compounds with sulfanyl-linked heterocycles, such as indole-oxadiazole derivatives (e.g., 8q in ), exhibit strong α-glucosidase inhibition (IC₅₀ = 49.71 µM vs. acarbose at 38.25 µM). The amino group in the target compound may similarly enhance binding to enzyme active sites through hydrogen bonding.
- Stability: Lansoprazole derivatives () undergo strict pharmacopeial testing for loss on drying (<5%), suggesting that the aminoalkyl chain’s hygroscopicity may necessitate similar stability assessments for the target compound.
Pharmacological and Physicochemical Properties
- Bioactivity: The indole-oxadiazole derivatives () showed selective inhibition of α-glucosidase and BChE, with IC₅₀ values ranging from 31.62 to >100 µM. The aminoalkyl chain in the target compound could modulate selectivity toward similar targets.
- Solubility: The hydrophilic amino group may improve water solubility compared to phenyl- or benzimidazole-based analogs (e.g., lansoprazole in ), though this could also increase hygroscopicity.
- Crystallinity : The branched 3-methylpentyl chain may reduce crystallinity compared to planar aromatic substituents, as seen in the well-defined crystal structure of 2-(phenylsulfanyl)pyridine-3-carboxylic acid .
Challenges and Opportunities
- Stability: Aminoalkyl chains are prone to oxidation and hygroscopicity, necessitating formulation strategies (e.g., salt formation) to enhance shelf life .
- Target Selectivity: While indole-oxadiazole derivatives () show promising enzyme inhibition, the target compound’s amino group could improve specificity for neurological targets (e.g., BChE) over metabolic enzymes.
Biological Activity
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfanyl group and an aminoalkyl side chain. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyridine, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, some pyridine derivatives have demonstrated effectiveness against Escherichia coli and Salmonella typhi .
- Antiviral Properties : Certain derivatives have been reported to inhibit HIV-1 integrase, showcasing potential as antiviral agents .
- Cardiovascular Effects : Pyridine derivatives are being investigated for their effects on cardiovascular health, including their ability to modulate perfusion pressure in isolated rat hearts .
- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Antimicrobial Efficacy
A study conducted on various substituted pyridines found that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. For example:
Antiviral Activity
In vitro studies demonstrated that 2-amino-6-sulfanylpyridine derivatives could inhibit HIV-1 integrase with an IC50 value of 4 µM, indicating potential as antiviral therapeutics .
Cardiovascular Studies
In isolated rat heart experiments, several pyridine derivatives were evaluated for their effects on perfusion pressure. The results indicated that specific substitutions on the pyridine ring could lead to significant changes in cardiovascular responses .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
